molecular formula C11H9FN2O B2499037 6-Fluoro-4-methylimidazo[1,2-a]indol-4-ol CAS No. 2138169-43-2

6-Fluoro-4-methylimidazo[1,2-a]indol-4-ol

Cat. No. B2499037
CAS RN: 2138169-43-2
M. Wt: 204.204
InChI Key: GHQGIZZPRCHVPN-UHFFFAOYSA-N
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Description

“6-Fluoro-4-methylimidazo[1,2-a]indol-4-ol” is a compound that belongs to the class of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is recognized for its wide range of applications in medicinal chemistry .

Scientific Research Applications

Antiviral Activity

The indole scaffold has been explored for its antiviral potential. Researchers have investigated derivatives of this compound as potential inhibitors of viral enzymes or entry processes. For instance, Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies as anti-HIV-1 agents .

Synthetic Chemistry

The synthesis of imidazo[1,2-a]indol-9-ol derivatives is an active area of research. The compound’s regioselectivity and reactivity make it valuable for constructing complex molecules. Researchers have used it as a building block for various heterocyclic systems .

Mechanism of Action

The mode of action of imidazole derivatives often involves interaction with various enzymes and receptors in the body. The specific targets and mode of action can vary widely depending on the specific structure and functional groups present in the compound .

The pharmacokinetics of imidazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the specific compound. Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its pharmacokinetic properties .

The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, can also vary. Factors such as pH, temperature, and the presence of other compounds can influence the activity and stability of imidazole derivatives .

properties

IUPAC Name

6-fluoro-4-methylimidazo[1,2-a]indol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-11(15)8-6-7(12)2-3-9(8)14-5-4-13-10(11)14/h2-6,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQGIZZPRCHVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)F)N3C1=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-fluoro-9-methyl-9H-imidazo[1,2-a]indol-9-ol

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